molecular formula C12H8FNO2 B1452100 2-Fluoro-4-(pyridin-3-yl)benzoic acid CAS No. 370864-62-3

2-Fluoro-4-(pyridin-3-yl)benzoic acid

Cat. No.: B1452100
CAS No.: 370864-62-3
M. Wt: 217.2 g/mol
InChI Key: JVHHISJQXWNAJL-UHFFFAOYSA-N
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Description

2-Fluoro-4-(pyridin-3-yl)benzoic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of 2-Fluoro-4-(pyridin-3-yl)benzoic acid It’s known that this compound is used in suzuki–miyaura coupling reactions , a type of palladium-catalyzed cross-coupling reaction, which suggests that its targets could be various organoboron compounds used in these reactions .

Mode of Action

In the context of Suzuki–Miyaura coupling reactions, This compound likely interacts with its targets through a process involving oxidative addition and transmetalation . In oxidative addition, palladium is oxidized as it forms a new bond with an electrophilic organic group. Transmetalation then occurs, with a nucleophilic organic group being transferred from boron to palladium .

Biochemical Pathways

The exact biochemical pathways affected by This compound Given its use in suzuki–miyaura coupling reactions , it can be inferred that it plays a role in the synthesis of various biologically active molecules, potentially affecting multiple biochemical pathways.

Result of Action

The molecular and cellular effects of This compound Given its use in the synthesis of various biologically active molecules , it can be inferred that its action could result in the production of these molecules, which could then exert various effects at the molecular and cellular levels.

Properties

IUPAC Name

2-fluoro-4-pyridin-3-ylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-11-6-8(3-4-10(11)12(15)16)9-2-1-5-14-7-9/h1-7H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVHHISJQXWNAJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=C(C=C2)C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

The title compound is prepared as described in EXAMPLE 31, Part I, but with 4-bromo-2-fluorobenzoic acid and 3-pyridinylboronic acid as starting materials. 1H NMR (DMSO) δ 8.97 (d, 1H), 8.66-8.58 (m, 1H), 8.22-8.12 (m, 1H), 8.00-7.91 (m, 1H), 7.81-7.62 (m, 2H), 7.55-7.45 (m, 1H). ESI MS (M+1)+: 218.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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